molecular formula C17H20N2O4 B12611768 Phenyl (4-amino-2,5-diethoxyphenyl)carbamate CAS No. 917868-11-2

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate

Cat. No.: B12611768
CAS No.: 917868-11-2
M. Wt: 316.35 g/mol
InChI Key: GBUWRVKAQFUGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate is a chemical compound with the molecular formula C17H20N2O4. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a phenyl group attached to a carbamate moiety, with additional functional groups including amino and diethoxy substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be achieved through various methods. One common approach involves the reaction of 4-amino-2,5-diethoxyphenol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl (4-amino-2,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be compared with other carbamate derivatives such as:

    Phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate: Similar structure but different functional groups.

    N-(4-Amino-2,5-diethoxyphenyl)benzamide: Contains a benzamide moiety instead of a carbamate.

    4-(Ethoxycarbonyl)phenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate: Features additional substituents on the phenyl ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Biological Activity

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, relevant case studies, and research findings based on a diverse range of sources.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and two ethoxy groups on a phenyl ring. Its structure can be represented as follows:

C16H21NO4\text{C}_{16}\text{H}_{21}\text{N}\text{O}_{4}

This compound's unique structure contributes to its biological activity, which has been investigated in various studies.

Anticancer Potential

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). One study reported an IC50 value of 0.32 μM for a related compound against COLO205 cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound ACOLO2050.32
Compound BH4600.89
Compound CA498>50

The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways such as NF-κB and ISRE. Studies have shown that compounds with similar structures can influence these pathways, leading to enhanced immune responses or apoptosis in cancer cells .

Agricultural Applications

This compound has also been explored for its potential agricultural applications. It has been suggested for use as a pesticide or herbicide due to its biological activity against pests . The effectiveness of this compound in agricultural settings could be attributed to its ability to disrupt biological processes in target organisms.

Case Studies

  • Antitumor Studies : In vitro studies have demonstrated that certain derivatives of this compound can inhibit tumor cell proliferation significantly. For example, a study highlighted the efficacy of related compounds in inducing apoptosis in cancer cell lines through the downregulation of cyclins involved in cell cycle regulation .
  • Agricultural Efficacy : Field trials have indicated that the compound exhibits effective pest control properties, leading to reduced crop damage and improved yield. The specific mechanisms by which it affects pest physiology are still under investigation but may involve neurotoxic effects similar to other known pesticides .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of this compound and its analogs. These investigations aim to identify modifications that enhance biological activity while minimizing toxicity. For instance, the presence of methoxy groups at specific positions on the aromatic ring has been shown to significantly influence the compound's efficacy .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Removal of methoxyLoss of anticancer activity
Addition of halogensIncreased potency
Alteration of side chainsVariable effects

Properties

CAS No.

917868-11-2

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate

InChI

InChI=1S/C17H20N2O4/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)23-12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20)

InChI Key

GBUWRVKAQFUGOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.